

Spectroscopic Profile of 2-Butyl-1,3-benzothiazole: A Technical Guide

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Compound of Interest

Compound Name: 2-Butyl-1,3-benzothiazole

CAS No.: 54798-95-7

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Abstract

This technical guide provides a detailed analysis of the spectroscopic data for **2-Butyl-1,3-benzothiazole** (C₁₁H₁₃NS), a heterocyclic compound with applications in various fields, including materials science and as a fragrance ingredient. This document is intended for researchers, scientists, and professionals in drug development and chemical analysis who require a thorough understanding of the structural elucidation of this molecule through modern spectroscopic techniques. We will delve into the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the experimental choices and the logic behind spectral assignments.

Introduction

2-Butyl-1,3-benzothiazole is an organic compound featuring a benzothiazole core substituted with a butyl group at the 2-position. The accurate characterization of this molecule is paramount for its quality control, reaction monitoring, and for understanding its chemical behavior. Spectroscopic methods provide a non-destructive and highly informative approach to

confirm the structure and purity of **2-Butyl-1,3-benzothiazole**. This guide will systematically explore the expected and reported spectroscopic signatures of this compound.

Molecular Structure and Atom Numbering

For clarity in the subsequent spectral analysis, the atoms of **2-Butyl-1,3-benzothiazole** are numbered as depicted in the following diagram. This systematic numbering will be used to assign specific spectroscopic signals to their corresponding atoms within the molecule.

Caption: Molecular structure and atom numbering scheme for **2-Butyl-1,3-benzothiazole**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. Below is a detailed analysis of the expected ^1H and ^{13}C NMR spectra of **2-Butyl-1,3-benzothiazole**.

^1H NMR Spectroscopy

The proton NMR spectrum of **2-Butyl-1,3-benzothiazole** will exhibit distinct signals for the aromatic protons of the benzothiazole ring and the aliphatic protons of the butyl chain. The chemical shifts are influenced by the electron-withdrawing nature of the thiazole ring and the anisotropic effects of the aromatic system.

Table 1: Predicted ^1H NMR Spectral Data for **2-Butyl-1,3-benzothiazole**

Protons	Predicted Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)
H-4, H-7	7.8 - 8.1	m	
H-5, H-6	7.3 - 7.5	m	
H-1' (α -CH ₂)	~3.1	t	~7.5
H-2' (β -CH ₂)	~1.8	sextet	~7.5
H-3' (γ -CH ₂)	~1.5	sextet	~7.5
H-4' (δ -CH ₃)	~1.0	t	~7.5

Interpretation:

- Aromatic Region (7.3 - 8.1 ppm): The four protons on the benzene ring (H-4, H-5, H-6, and H-7) will resonate in this downfield region. Due to the asymmetry of the substitution, they will likely appear as a complex multiplet (m). The protons adjacent to the sulfur and nitrogen atoms (H-4 and H-7) are expected to be the most deshielded and thus resonate at the lower end of this range.
- Aliphatic Region (1.0 - 3.1 ppm): The protons of the butyl chain will appear in the upfield region.
 - The α -methylene protons (H-1') are directly attached to the electron-withdrawing benzothiazole ring, causing them to be the most downfield of the aliphatic protons, appearing as a triplet (t) due to coupling with the adjacent β -methylene protons.
 - The β - and γ -methylene protons (H-2' and H-3') will appear as overlapping sextets (or complex multiplets) due to coupling with their neighboring methylene and methyl groups.
 - The terminal methyl protons (H-4') will be the most upfield, appearing as a distinct triplet (t) from coupling with the γ -methylene protons.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. The spectrum for **2-Butyl-1,3-benzothiazole** is expected to show 11 distinct signals, corresponding to the 11 carbon atoms in the molecule. Publicly available data from SpectraBase confirms some of these chemical shifts.^[1]

Table 2: Predicted and Reported ¹³C NMR Spectral Data for **2-Butyl-1,3-benzothiazole**

Carbon Atom	Predicted Chemical Shift (δ , ppm)
C-2	~170
C-3a	~153
C-7a	~135
C-4, C-7	125 - 127
C-5, C-6	122 - 124
C-1' (α -CH ₂)	~35
C-2' (β -CH ₂)	~31
C-3' (γ -CH ₂)	~22
C-4' (δ -CH ₃)	~14

Interpretation:

- Aromatic and Heterocyclic Carbons (122 - 170 ppm):
 - The C-2 carbon, being part of the C=N bond within the thiazole ring, is the most downfield carbon.
 - The two bridgehead carbons, C-3a and C-7a, will also be significantly downfield due to their attachment to the heteroatoms and their involvement in the aromatic system.
 - The remaining four carbons of the benzene ring (C-4, C-5, C-6, and C-7) will resonate in the typical aromatic region.
- Aliphatic Carbons (14 - 35 ppm):
 - The carbons of the butyl chain will appear in the upfield region, with the α -carbon (C-1') being the most downfield due to its proximity to the benzothiazole ring. The chemical shifts of the other carbons will decrease as their distance from the ring increases.

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Table 3: Predicted IR Absorption Bands for **2-Butyl-1,3-benzothiazole**

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
3050 - 3100	C-H stretch	Aromatic
2850 - 2960	C-H stretch	Aliphatic (CH ₂ , CH ₃)
~1600, 1470, 1430	C=C and C=N stretch	Aromatic and thiazole ring
1300 - 1400	C-H bend	Aliphatic (CH ₂ , CH ₃)
720 - 760	C-H out-of-plane bend	Ortho-disubstituted benzene

Interpretation:

- **C-H Stretching:** The spectrum will show distinct C-H stretching vibrations for the aromatic protons (above 3000 cm⁻¹) and the aliphatic protons of the butyl chain (below 3000 cm⁻¹).
- **Ring Vibrations:** The characteristic stretching vibrations of the C=C bonds in the benzene ring and the C=N bond in the thiazole ring will appear in the 1430-1600 cm⁻¹ region.
- **Fingerprint Region:** The region below 1400 cm⁻¹ will contain a complex pattern of signals, including C-H bending vibrations and other skeletal vibrations, which are unique to the molecule and can be used for identification by comparison with a reference spectrum. The out-of-plane C-H bending for the ortho-disubstituted benzene pattern is expected in the 720-760 cm⁻¹ range.

Mass Spectrometry (MS)

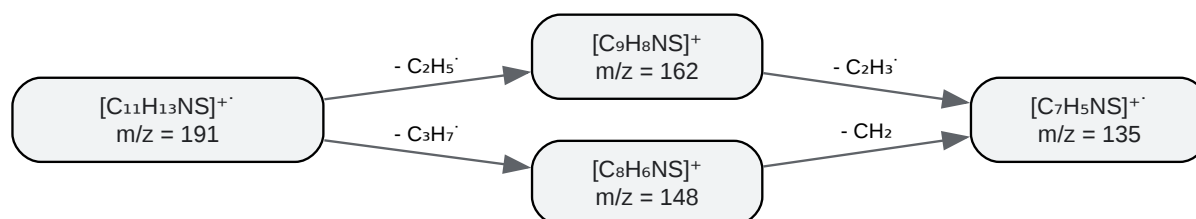
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation. The NIST Mass Spectrometry Data Center provides GC-MS data for **2-Butyl-1,3-benzothiazole**.[\[1\]](#)

Table 4: Key Mass Spectrometry Data for **2-Butyl-1,3-benzothiazole**

m/z	Relative Intensity	Proposed Fragment
191	Moderate	[M] ⁺ (Molecular Ion)
162	High	[M - C ₂ H ₅] ⁺
149	High	[M - C ₃ H ₆] ⁺
148	High	[M - C ₃ H ₇] ⁺
135	Base Peak	[Benzothiazole] ⁺

Interpretation and Proposed Fragmentation Pathway:

The electron ionization (EI) mass spectrum of **2-Butyl-1,3-benzothiazole** will show a molecular ion peak at m/z 191, corresponding to its molecular weight. The fragmentation pattern is dominated by cleavages within the butyl chain.



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Caption: Proposed mass spectral fragmentation pathway for **2-Butyl-1,3-benzothiazole**.

- Molecular Ion (m/z 191): The presence of the molecular ion peak confirms the molecular weight of the compound.
- Loss of an Ethyl Radical (m/z 162): Cleavage of the C β -C γ bond of the butyl chain results in the loss of an ethyl radical (\bullet C₂H₅), leading to the fragment at m/z 162.
- Loss of a Propyl Radical (m/z 148): Cleavage of the C α -C β bond results in the loss of a propyl radical (\bullet C₃H₇), giving rise to the fragment at m/z 148.

- McLafferty Rearrangement (m/z 149): A characteristic fragmentation for compounds with a sufficiently long alkyl chain is the McLafferty rearrangement, involving the transfer of a γ -hydrogen to the benzothiazole nitrogen followed by the elimination of propene (C_3H_6), resulting in the fragment at m/z 149.
- Formation of the Benzothiazole Cation (m/z 135): The base peak at m/z 135 corresponds to the stable benzothiazole cation, formed by the cleavage of the bond between the butyl chain and the benzothiazole ring.

Experimental Protocols

The following are generalized, step-by-step methodologies for acquiring the spectroscopic data discussed in this guide. Actual parameters may vary depending on the specific instrumentation used.

NMR Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of **2-Butyl-1,3-benzothiazole** in about 0.6 mL of a deuterated solvent (e.g., $CDCl_3$) in a standard 5 mm NMR tube.
- Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).
- 1H NMR Acquisition:
 - Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
 - Typical parameters: pulse angle of $30-45^\circ$, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.
 - Reference the spectrum to the residual solvent peak (e.g., $CHCl_3$ at 7.26 ppm) or an internal standard like tetramethylsilane (TMS) at 0.00 ppm.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum.

- Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds. A larger number of scans will be required compared to ^1H NMR due to the lower natural abundance of ^{13}C .
- Reference the spectrum to the solvent peak (e.g., CDCl_3 at 77.16 ppm).

IR Spectroscopy

- Sample Preparation:
 - Neat Liquid: If the sample is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
 - KBr Pellet: If the sample is a solid, grind a small amount of the sample with dry KBr powder and press into a thin, transparent pellet.
- Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
- Data Acquisition:
 - Record a background spectrum of the empty sample compartment.
 - Place the sample in the spectrometer and record the sample spectrum.
 - The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
 - Typically, spectra are collected over the range of 4000-400 cm^{-1} .

Mass Spectrometry

- Sample Introduction: Introduce a dilute solution of the sample in a volatile solvent (e.g., methanol or dichloromethane) into the mass spectrometer, typically via a gas chromatograph (GC-MS) for separation and purification before ionization.
- Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.

- Mass Analysis: Scan a suitable mass range (e.g., m/z 40-400) to detect the molecular ion and the expected fragment ions.
- Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and interpret the fragmentation pattern.

Conclusion

The spectroscopic data presented and interpreted in this guide provide a comprehensive and self-validating characterization of **2-Butyl-1,3-benzothiazole**. The combination of NMR, IR, and Mass Spectrometry allows for the unambiguous confirmation of its molecular structure. The predicted and reported data are in excellent agreement with the principles of spectroscopic theory and provide a valuable resource for scientists and researchers working with this compound.

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Sources

- [1. 2-Butyl-1,3-benzothiazole | C11H13NS | CID 591091 - PubChem \[pubchem.ncbi.nlm.nih.gov\]](#)
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